![molecular formula C20H33NO6 B4005781 N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005781.png)
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Vue d'ensemble
Description
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of the phenoxyethanol intermediate. This intermediate is then reacted with butan-2-yl bromide under basic conditions to form the butan-2-ylphenoxyethanol. The next step involves the reaction of this intermediate with ethylene oxide to introduce the ethoxy groups. Finally, the resulting compound is reacted with butan-1-amine to form the desired amine product. The oxalic acid moiety is introduced in the final step by reacting the amine with oxalic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-[2-(2-phenoxy)ethoxy]ethyl]butan-1-amine: Lacks the butan-2-yl group, resulting in different chemical properties.
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethan-1-amine: Has a shorter ethyl chain, affecting its reactivity and biological activity.
Uniqueness
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-4-6-11-19-12-13-20-14-15-21-18-10-8-7-9-17(18)16(3)5-2;3-1(4)2(5)6/h7-10,16,19H,4-6,11-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRJGLKBDHZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1C(C)CC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


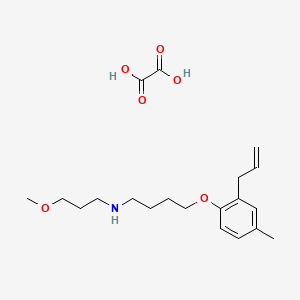
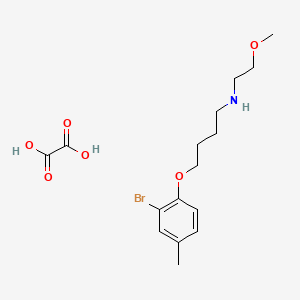
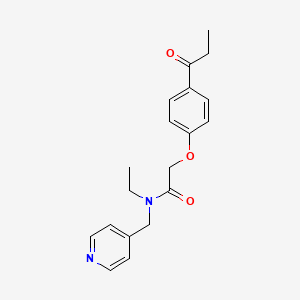
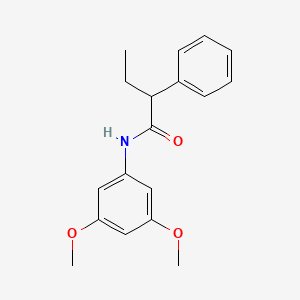
![4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005745.png)
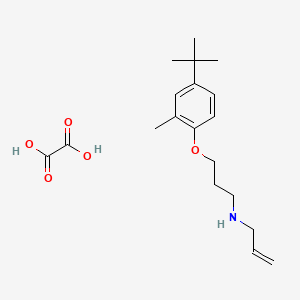
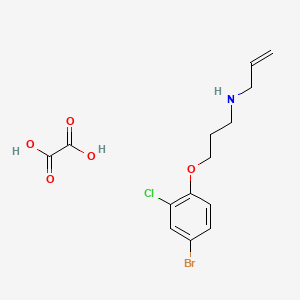
![Diethyl 2-[2-[2-(4-chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4005753.png)
![1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine;oxalic acid](/img/structure/B4005759.png)
![N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005767.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005788.png)
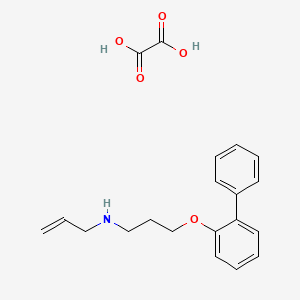
![2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B4005796.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole;oxalic acid](/img/structure/B4005809.png)
